molecular formula C24H20ClP B153553 Tetraphenylphosphonium chloride CAS No. 2001-45-8

Tetraphenylphosphonium chloride

Cat. No.: B153553
CAS No.: 2001-45-8
M. Wt: 374.8 g/mol
InChI Key: WAGFXJQAIZNSEQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylphosphonium chloride is an organophosphorus compound with the chemical formula C24H20ClP. It is a colorless solid that is soluble in organic solvents but not in water. This compound is widely used in various chemical processes due to its ability to form lipophilic salts with inorganic and organometallic anions .

Mechanism of Action

Target of Action

Tetraphenylphosphonium chloride (TPPC) primarily targets inorganic and organometallic anions . It is used to generate lipophilic salts from these anions . The compound’s role is to act as a phase-transfer catalyst, allowing inorganic anions to dissolve in organic solvents .

Mode of Action

The mode of action of TPPC involves its interaction with inorganic and organometallic anions. It reacts with these anions to form corresponding salts . This process is facilitated by the tetraphenylphosphonium cation [PPh4]+ present in TPPC .

Biochemical Pathways

It is known that tppc plays a role in the crystallinity of ch3nh3pbi3 thin film during the deposition for boosting perovskite solar cells (pscs) device performance . It can also be used as arylating reagents in Pd-catalyzed Heck reaction .

Pharmacokinetics

Its solubility in organic media suggests that it may have good bioavailability .

Result of Action

The result of TPPC’s action is the formation of lipophilic salts from inorganic and organometallic anions . This allows these anions to dissolve in organic solvents, which can be beneficial in various chemical reactions and processes .

Action Environment

The action of TPPC can be influenced by environmental factors. For instance, the compound is stable under normal temperature and pressure . It should be stored in a cool, dry place with good ventilation . It should be kept separate from oxidizing agents and acids . The compound is harmful to aquatic environments, and care should be taken to prevent it from contacting groundwater, waterways, or sewage systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium chloride can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ \text{PhCl} + \text{PPh}_3 \rightarrow \text{Ph}_4\text{PCl} ] where Ph represents the phenyl group .

Industrial Production Methods: In industrial settings, this compound is typically produced by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine. This method yields the corresponding bromide salt, which can then be converted to the chloride salt .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

tetraphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGFXJQAIZNSEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18198-39-5 (Parent)
Record name Tetraphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00897533
Record name Tetraphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white hygroscopic powder; [Acros Organics MSDS]
Record name Tetraphenylphosphonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17951
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2001-45-8
Record name Tetraphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraphenylphosphonium chloride
Reactant of Route 2
Tetraphenylphosphonium chloride
Reactant of Route 3
Tetraphenylphosphonium chloride
Reactant of Route 4
Tetraphenylphosphonium chloride
Reactant of Route 5
Tetraphenylphosphonium chloride
Reactant of Route 6
Tetraphenylphosphonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.